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Compound of Interest

Compound Name: 1-Methoxypropane-2-sulfonamide

CAS No.: 1248069-02-4

Cat. No.: B1464022

Get Quote

CAS Registry Number: 1248069-02-4 (Racemic) Molecular Formula:

Molecular Weight: 153.20 g/mol

Executive Summary & Strategic Analysis
This technical guide details the synthesis of 1-methoxypropane-2-sulfonamide, a

functionalized aliphatic sulfonamide often utilized as a pharmacophore fragment in medicinal

chemistry (e.g., in the development of anticonvulsants or carbonic anhydrase inhibitors).

Unlike aromatic sulfonamides, which are readily accessible via electrophilic aromatic

substitution (chlorosulfonation), aliphatic sulfonamides require indirect methods to install the

sulfonyl moiety onto the

carbon backbone.

This guide presents two distinct, high-fidelity synthetic routes selected for their scalability and

operational reliability:
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Route A (Nucleophilic Substitution - Inversion): A robust, classical approach converting the

alcohol to a thiol surrogate, followed by oxidative chlorination. This pathway typically

proceeds with Walden inversion at the chiral center (

).

Route B (Organometallic - DABSO): A modern, gas-free protocol utilizing a sulfur dioxide

surrogate (DABSO) with Grignard reagents. This route avoids gaseous

and

, making it preferable for safety-conscious process chemistry labs.

Retrosynthetic Analysis
The strategic disconnection focuses on the C-S bond. The secondary alkyl position poses

steric challenges for direct substitution, necessitating activated leaving groups or highly

reactive nucleophiles.
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Figure 1: Retrosynthetic tree illustrating the Nucleophilic (Red) and Organometallic (Yellow)

disconnects.

Route A: The Oxidative Chlorination Protocol
Best for: Standard laboratory synthesis, high yields, cost-efficiency. Critical Mechanism:

displacement followed by oxidative chlorination.

Phase 1: Activation of 1-Methoxy-2-propanol
The secondary alcohol is a poor leaving group and must be converted to a mesylate.
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Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

), DCM.

Protocol:

Dissolve 1-methoxy-2-propanol (1.0 equiv) in anhydrous DCM (0.5 M) under

.

Cool to 0°C. Add

(1.5 equiv).

Add MsCl (1.2 equiv) dropwise. Exotherm Warning: Maintain T < 5°C.

Stir 2h at 0°C, then warm to RT.

Workup: Wash with 1N HCl, sat.

, and brine. Dry (

) and concentrate.

Checkpoint: The resulting mesylate is unstable on silica; use crude for the next step

immediately.

Phase 2: Nucleophilic Displacement (Thioacetylation)
Direct reaction with NaSH often leads to disulfide dimers. Using Potassium Thioacetate (KSAc)

is cleaner.

Reagents: Potassium Thioacetate (KSAc), DMF.

Protocol:

Dissolve crude mesylate in DMF (0.5 M).

Add KSAc (1.5 equiv).
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Heat to 60°C for 4-6 hours.

Workup: Dilute with

, wash extensively with water (to remove DMF). Concentrate to yield the thioester.

Hydrolysis (Optional but recommended): Treat thioester with

to generate the free thiol (1-methoxypropane-2-thiol).

Phase 3: Oxidative Chlorination & Amination
This step converts the sulfur species directly to the sulfonyl chloride, then traps it with

ammonia. The Bahrami Method (

) is superior to gas chlorination for safety and selectivity.

Reagents:

(30%), Thionyl Chloride (

),

.

Protocol:

Chlorination: To a solution of the thiol (or thioacetate) in DCM at 0°C, add

(30%, 3.0 equiv).

Add

(1.0 equiv) dropwise.

Mechanistic Insight:

reacts with

to generate highly reactive chlorinating species in situ.
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Stir vigorously for 30-60 mins. The organic layer now contains 1-methoxypropane-2-

sulfonyl chloride.

Amination: Separate the organic layer and add it slowly to a stirred solution of aqueous

(excess) at 0°C.

Stir for 1h.

Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from EtOH/Hexane if

necessary.

Route B: The DABSO Organometallic Protocol
(Green Chemistry)
Best for: Process chemistry, avoiding hazardous gases, scale-up. Reference:Willis, M. C., et al.

Org.[1][2][3][4] Lett. 2011, 13, 4876.[1][2][4]
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Figure 2: The DABSO-mediated Grignard pathway avoiding gaseous sulfur dioxide.[4]

Detailed Protocol
Grignard Formation:

Activate Mg turnings (1.2 equiv) with iodine in anhydrous THF.

Add 2-bromo-1-methoxypropane dropwise to maintain gentle reflux.

Note: 2-bromo-1-methoxypropane can be purchased or synthesized from the alcohol via
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.

Insertion (DABSO):

Cool Grignard solution to -20°C.

Add DABSO (DABCO-bis(sulfur dioxide) complex) (0.6 equiv, as it delivers 2 equiv of

).

Warm to RT and stir for 2h. A thick precipitate (magnesium sulfinate) will form.

Activation & Amination:

Cool the reaction mixture to 0°C.

Add N-chlorosuccinimide (NCS) (1.1 equiv) to generate the sulfonyl chloride in situ.

Alternatively, treat with aqueous sodium hypochlorite (Bleach) for an oxidative coupling.

Add aqueous ammonia (

) directly to the pot.

Stir 2h, extract with EtOAc.

Analytical Characterization (Expected Data)
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Technique Parameter
Expected Signal /
Observation

1H NMR 3.35 ppm

Singlet (3H),

group.

3.5 - 3.7 ppm

Multiplet (2H),

protons.

3.1 - 3.3 ppm

Multiplet (1H),

(Methine).

1.35 ppm

Doublet (3H),

terminal methyl.

4.8 - 5.2 ppm

Broad Singlet (2H),

(Exchangeable with

).

IR 1335, 1150
Strong symmetric/asymmetric

stretches.

MS (ESI) 154.2

Critical Process Parameters & Troubleshooting
Stereochemistry[3]

Route A (

): If starting with

-1-methoxy-2-propanol, the mesylation retains configuration, but the thioacetate
displacement causes inversion, yielding the

-sulfonamide.
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Route B (Grignard): Formation of secondary Grignard reagents often leads to racemization

due to radical intermediates on the magnesium surface. If enantiopurity is required, Route A

is preferred (with inversion planning), or chiral HPLC separation of the final product is

necessary.

Safety Hazards
Thionyl Chloride (

): Reacts violently with water. The Bahrami oxidation generates

and

gases; adequate venting/scrubbing is required.

Peroxides: Using

with organic solvents requires monitoring for peroxide accumulation. Quench with sodium
metabisulfite before workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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